molecular formula C12H16F3N5O2 B2961654 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1219906-90-7

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2961654
CAS RN: 1219906-90-7
M. Wt: 319.288
InChI Key: VLPGWBBSZBGYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H16F3N5O2 and its molecular weight is 319.288. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Optimization

Research has highlighted the synthesis and optimization of compounds related to 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide. For instance, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase utilized high-throughput screening and encoded library technology to identify triazine as a critical functional group for potency and selectivity (Thalji et al., 2013). The synthesis of ordered polymers through direct polycondensation using piperazine and related compounds demonstrates the utility of such structures in material science (Yu, Seino, & Ueda, 1999).

Biological Evaluation

Several studies have evaluated the antimicrobial and antiviral activities of triazole derivatives. For example, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). This indicates the potential of such compounds in developing new antimicrobial agents.

Potential Pharmaceutical Applications

The research into compounds such as this compound often targets the discovery of new pharmacological agents. The synthesis and structure-activity relationship studies of indazole and benzimidazolone derivatives as 5-HT4 receptor antagonists illustrate the exploration of these compounds for therapeutic uses (Schaus et al., 1998).

properties

IUPAC Name

1-(1-methyltriazole-4-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O2/c1-19-6-9(17-18-19)11(22)20-4-2-8(3-5-20)10(21)16-7-12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGWBBSZBGYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.